Cas no 921123-82-2 (2-(1-benzothiophen-2-yl)ethyl(methyl)amine)

2-(1-benzothiophen-2-yl)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-benzothiophen-2-yl)ethyl(methyl)amine
- Benzo[b]thiophene-2-ethanamine, N-methyl-
- 2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine
- 921123-82-2
- SCHEMBL14756368
- EN300-2000118
- AKOS006286441
- CS-0301714
- [2-(1-benzothiophen-2-yl)ethyl](methyl)amine
-
- Inchi: 1S/C11H13NS/c1-12-7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,12H,6-7H2,1H3
- InChI Key: TZTGJCRWHLVCIQ-UHFFFAOYSA-N
- SMILES: C12=CC=CC=C1C=C(CCNC)S2
Computed Properties
- Exact Mass: 191.07687059g/mol
- Monoisotopic Mass: 191.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 40.3Ų
Experimental Properties
- Density: 1.117±0.06 g/cm3(Predicted)
- Boiling Point: 313.3±17.0 °C(Predicted)
- pka: 10.13±0.10(Predicted)
2-(1-benzothiophen-2-yl)ethyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000118-0.1g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-2000118-2.5g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372384-250mg |
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine |
921123-82-2 | 98% | 250mg |
¥30420.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372384-500mg |
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine |
921123-82-2 | 98% | 500mg |
¥31748.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372384-1g |
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine |
921123-82-2 | 98% | 1g |
¥38178.00 | 2024-04-25 | |
Enamine | EN300-2000118-0.05g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-2000118-10.0g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-2000118-1.0g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-2000118-5.0g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-2000118-0.5g |
[2-(1-benzothiophen-2-yl)ethyl](methyl)amine |
921123-82-2 | 0.5g |
$877.0 | 2023-09-16 |
2-(1-benzothiophen-2-yl)ethyl(methyl)amine Related Literature
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 2-(1-benzothiophen-2-yl)ethyl(methyl)amine
Compound CAS No. 921123-82-2: 2-(1-Benzothiophen-2-yl)ethyl(methyl)amine
The compound with CAS No. 921123-82-2, commonly referred to as 2-(1-benzothiophen-2-yl)ethyl(methyl)amine, is a fascinating organic compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiophene moiety with an ethyl(methyl)amine group. The benzothiophene ring system, a heterocyclic aromatic compound, is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.
Recent studies have highlighted the potential of benzothiophene derivatives in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. The incorporation of the ethyl(methyl)amine group into the benzothiophene framework introduces additional functional groups that can enhance the compound's bioavailability and pharmacokinetic properties. This makes 2-(1-benzothiophen-2-yl)ethyl(methyl)amine a promising candidate for drug design and optimization.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to facilitate these reactions, leading to higher yields and better control over the product's stereochemistry. The ability to modify the substituents on the benzothiophene ring further expands the range of applications for this compound in both academic and industrial settings.
The structural properties of CAS No. 921123-82-2 also make it an interesting subject for materials science research. Its aromaticity and conjugated system contribute to its electronic properties, which are being investigated for potential use in organic electronics and optoelectronic devices. Recent advancements in computational chemistry have enabled researchers to model the electronic behavior of this compound, providing valuable insights into its potential applications in flexible electronics and photovoltaic technologies.
In addition to its chemical applications, benzothiophene-based compounds have also found relevance in analytical chemistry as chiral selectors in chromatographic separations. The unique stereochemical properties of these compounds allow for efficient enantioselective separations, which are critical in the production of chiral pharmaceuticals and agrochemicals.
The growing interest in sustainable chemistry has led researchers to explore eco-friendly synthesis routes for CAS No. 921123-82-2. Green chemistry principles are being integrated into the design of new synthetic pathways, aiming to reduce waste and minimize environmental impact. This shift towards sustainable practices underscores the importance of developing efficient and environmentally benign methods for producing this compound.
In conclusion, compound CAS No. 921123-82-2, or benzothiophen-based ethyl(methyl)amine, represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations within chemistry and related fields.
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